Methyl heptadecanoate

Catalog No.
S605043
CAS No.
1731-92-6
M.F
C18H36O2
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl heptadecanoate

CAS Number

1731-92-6

Product Name

Methyl heptadecanoate

IUPAC Name

methyl heptadecanoate

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3

InChI Key

HUEBIMLTDXKIPR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Margaric Acid Methyl Ester; Methyl Margarate; NSC 97364; Heptadecanoic Acid Methyl Ester

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC

Substrate for Lipoxygenase Assay

Lipoxygenases are enzymes that catalyze the oxidation of fatty acids containing polyunsaturated fatty acid chains. Methyl heptadecanoate, lacking such chains, serves as a negative control in lipoxygenase assays. Its presence helps researchers confirm the enzyme's specific activity towards targeted substrates containing polyunsaturated fatty acids. Source: [A spectrophotometric assay for lipoxygenase activity: ]

Internal Standard for Quantification

Methyl heptadecanoate's well-defined chemical structure and known properties make it a valuable internal standard for various analytical techniques, including:

  • Quantification of Squalene: Squalene is a precursor molecule in cholesterol biosynthesis. By adding a known amount of methyl heptadecanoate as an internal standard during sample analysis, researchers can account for potential losses or variations during the extraction and quantification process, leading to more accurate measurements of squalene levels. Source: [A rapid and simple method for the quantification of squalene in human serum and liver: ]
  • Quantification of Fatty Acids: Similar to squalene, methyl heptadecanoate serves as an internal standard for quantifying various fatty acids in biological samples. This allows for precise determination of the relative abundance of different fatty acids within a sample. Source: [Determination of fatty acid methyl esters in fish by gas chromatography)]
  • Quantification of Lipids: Lipids encompass a diverse group of biomolecules. Methyl heptadecanoate can be used as an internal standard for quantifying total lipid content in various samples, enabling researchers to compare lipid levels across different conditions or groups. Source: [Development of a method for the simultaneous determination of cholesterol, triglycerides, and total phospholipids in serum]

Methyl heptadecanoate, also known as heptadecanoic acid methyl ester or methyl margarate, is a straight-chain fatty acid methyl ester with the molecular formula C18H36O2C_{18}H_{36}O_{2} and a molecular weight of approximately 284.48 g/mol. It is characterized by its long hydrocarbon chain, consisting of 17 carbon atoms in addition to the methyl group, making it a saturated fatty acid derivative. This compound appears as a solid at room temperature, typically with a melting point ranging from 31 to 33 °C, and possesses a characteristic odor .

Typical of esters:

  • Oxidation: This process can convert methyl heptadecanoate into its corresponding carboxylic acid, heptadecanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester can be reduced to form alcohols, such as heptadecanol, via reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions leading to the formation of different derivatives depending on the nucleophile involved .

Methyl heptadecanoate has shown potential biological activity, particularly in lipid metabolism. It acts as a substrate for lipoxygenase enzymes, undergoing enzymatic oxidation to produce hydroperoxides that can be further metabolized into bioactive compounds. These metabolites may have implications for inflammation and other metabolic processes. Additionally, its presence has been noted in various plant species, suggesting potential roles in plant metabolism and signaling .

The synthesis of methyl heptadecanoate typically involves the esterification of heptadecanoic acid with methanol. This reaction is generally catalyzed by an acid catalyst and conducted under reflux conditions to ensure complete conversion of the acid to its ester form. In industrial applications, continuous reactors and efficient separation techniques are employed to maximize yield and purity, often followed by distillation and recrystallization .

Methyl heptadecanoate has several applications across various fields:

  • Biodiesel Production: It is utilized as a standard for determining fatty acid methyl ester content in biodiesel through gas chromatography methods .
  • Food Industry: This compound may serve as a flavoring agent or emulsifier due to its fatty acid properties.
  • Cosmetics and Personal Care: Its emollient properties make it suitable for use in cosmetic formulations.
  • Research: Methyl heptadecanoate is employed in studies related to lipid metabolism and biochemical pathways involving fatty acids .

Research indicates that methyl heptadecanoate interacts with specific enzymes and receptors within biological systems. Its role as a substrate for lipoxygenase highlights its involvement in lipid metabolism pathways. Understanding these interactions is crucial for exploring its potential therapeutic applications, particularly concerning inflammatory responses and metabolic disorders.

Compound NameStructure TypeKey Characteristics
Methyl nonadecanoateStraight-chainLonger carbon chain (19 carbons)
Methyl oleateUnsaturatedContains one double bond (18 carbons)
Methyl hexadecanoateStraight-chainShorter carbon chain (16 carbons)

Uniqueness: The branched structure of methyl heptadecanoate imparts distinct physical and chemical properties compared to its straight-chain counterparts. This branching can influence reactivity, solubility, and interactions with biological molecules, making it valuable for specialized research and industrial applications .

Physical Description

Off-white powder; mp = 29.8-30.3 deg C; [Sigma-Aldrich MSDS]

XLogP3

8.5

Hydrogen Bond Acceptor Count

2

Exact Mass

284.271530387 g/mol

Monoisotopic Mass

284.271530387 g/mol

Heavy Atom Count

20

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

30.0 °C

UNII

41PZK7H0KL

Other CAS

1731-92-6

Wikipedia

Methyl margarate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Heptadecanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. X. Persson et al. “Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS” Journal of Lipid Research, Vol.51(9) pp. 2761-2765, 20102. B. Vlaeminck et al. “Rumen odd and branched chain fatty acids in relation to in vitro rumen volatile fatty acid productions and dietary characteristics ofincubated substrates” Journal of Animal Physiology and Animal Nutrition, Vol. 88 pp. 401-411, 20043. H. Eltahlawy, J. Buckner, S. Foster “Evidence for two-step regulation of pheromone biosynthesis by the pheromone biosynthesis-activating neuropeptidein the moth Heliothis virescens” Arch Insect Biochem Physiol, Vol. 64(3) pp. 120-130, 2007

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